Topological Polar Surface Area and Lipophilicity Differentiation vs. 3-Benzyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 13906-05-3)
The target compound exhibits a substantially larger topological polar surface area (TPSA) and lower computed lipophilicity (XLogP3) than its des-carboxy, des-hydroxy analog 3-benzyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 13906-05-3), which is the closest commercially available comparator sharing the 3-benzyl-2-thioxo-3,4-dihydroquinazoline core [1][2]. These computed property differences predict measurably distinct passive membrane permeability and aqueous solubility behavior.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and XLogP3 |
|---|---|
| Target Compound Data | TPSA = 105 Ų; XLogP3-AA = 1.8; HBD = 3; HBA = 4 |
| Comparator Or Baseline | CAS 13906-05-3: TPSA = 64.4 Ų; XLogP3-AA = 2.7; HBD = 1; HBA = 2 |
| Quantified Difference | ΔTPSA = +40.6 Ų (+63%); ΔXLogP3 = −0.9 log units; HBD count 3 vs. 1; HBA count 4 vs. 2 |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24 / XLogP3 3.0, PubChem release 2021.05.07–2025.09.15) |
Why This Matters
A TPSA above 90 Ų combined with lower LogP places the target compound in a distinctly different region of oral bioavailability radar plots compared to the comparator, predicting reduced passive membrane permeation and altered blood–brain barrier penetration potential, which is critical for selecting the correct tool compound for cellular vs. in vivo assays.
- [1] PubChem Compound Summary for CID 3733163 (3-Benzyl-4-hydroxy-2-sulfanyl-3,4-dihydroquinazoline-4-carboxylic acid). Computed Properties: TPSA, XLogP3, HBD, HBA. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
- [2] PubChem Compound Summary for CID 674526 (3-Benzyl-2-mercapto-3H-quinazolin-4-one, CAS 13906-05-3). Computed Properties: TPSA = 64.4 Ų, XLogP3-AA = 2.7, HBD = 1, HBA = 2. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
